molecular formula C16H10BrN3O3 B15084419 1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618099-03-9

1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B15084419
CAS No.: 618099-03-9
M. Wt: 372.17 g/mol
InChI Key: KWWOFRXJSZPMQM-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine and nitro functional groups attached to a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoacetophenone with 3-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using hydrazine hydrate to yield the pyrazole ring. The final step involves the oxidation of the pyrazole derivative to introduce the aldehyde group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or other suitable reagents under basic or acidic conditions.

Major Products

    Oxidation: 1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-bromophenyl)-3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to these targets, leading to various biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    1-(4-bromophenyl)-3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of bromine and nitro groups attached to the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

618099-03-9

Molecular Formula

C16H10BrN3O3

Molecular Weight

372.17 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10BrN3O3/c17-13-4-6-14(7-5-13)19-9-12(10-21)16(18-19)11-2-1-3-15(8-11)20(22)23/h1-10H

InChI Key

KWWOFRXJSZPMQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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